molecular formula C8H9FOS B2911496 2-(4-Fluoro-phenylsulfanyl)-ethanol CAS No. 5322-63-4

2-(4-Fluoro-phenylsulfanyl)-ethanol

Cat. No. B2911496
CAS RN: 5322-63-4
M. Wt: 172.22
InChI Key: FWKSXVPFRPLQPN-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as those containing the phenylsulfanyl group, are often used in medicinal chemistry due to their unique properties . The presence of fluorine can alter the physical and chemical properties of the molecule, including its conformational landscape, reactivity, and bioavailability .


Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of an existing functional group with a fluorine atom . The exact method would depend on the structure of the specific compound .


Molecular Structure Analysis

The molecular structure of a compound like “2-(4-Fluoro-phenylsulfanyl)-ethanol” would likely be influenced by the electronegativity of the fluorine atom and the presence of the phenylsulfanyl group . Fluorine’s high electronegativity can influence the electronic distribution in the molecule, potentially affecting its conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be quite diverse, depending on the other functional groups present in the molecule . The presence of the phenylsulfanyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Fluoro-phenylsulfanyl)-ethanol” would be influenced by factors such as its molecular structure, the presence of the fluorine atom, and the phenylsulfanyl group .

Safety And Hazards

The safety and hazards associated with a specific compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSXVPFRPLQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenylsulfanyl)-ethanol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Fluorobenzenethiol (0.50 ml, 4.69 mmol) and 2-bromoethanol (0.345 ml, 4.87 mmol) was dissolved in tetrahydrofuran (12 ml). The solution was added with 1N aqueous solution of sodium hydroxide (4.8 ml,4.8 mmol) and heated at 80° C. for 80 minutes with stirring. The reaction mixture was diluted with a mixed solvent of ethyl acetate-hexane, and washed with diluted aqueous solution of sodium hydroxide, water, and then with saturated brine, and dried over magnesium sulfate. Insoluble solids were removed by filtration and the filtrate was concentrated under reduced pressure to obtain 2-(4-fluorophenylthio)ethanol as crude product. By using the resulting product, 2-(4-fluorophenylthio)ethanol ethanesulfonate was obtained as crude product by similar procedures to those of Example 26a. By using the resulting product, the title compound was obtained as colorless solid by similar procedures to those of Example 26b (yield: 64%).
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